Methuosis inducer 1
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Overview
Description
Methuosis inducer 1 is a small molecule compound known for its ability to induce methuosis, a unique form of non-apoptotic cell death characterized by the accumulation of large vacuoles derived from macropinosomes . This compound has shown potential in targeting tumor cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methuosis inducer 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methuosis inducer 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methuosis inducer 1 has a wide range of scientific research applications, including:
Mechanism of Action
Methuosis inducer 1 exerts its effects by triggering excessive accumulation of macropinosomes, leading to the formation of large vacuoles and subsequent cell death . The molecular targets and pathways involved include the PI3K/AKT signaling pathway, which plays a key role in regulating cell survival and proliferation . By inhibiting this pathway, this compound induces cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Jaspine B: A natural sphingolipid derivative that induces methuosis in cancer cells.
MIPP: A chalcone-like molecule that causes rapid accumulation of vacuoles derived from macropinosomes.
HZX-02-059: An azaindole-based small molecule that induces methuosis through the PI3K/AKT axis.
Uniqueness
Methuosis inducer 1 is unique in its ability to specifically target tumor cells while showing little or no effect on normal cells . This selectivity makes it a promising candidate for cancer therapy, particularly in cases where traditional treatments are ineffective .
Properties
IUPAC Name |
N-[4-methyl-3-[(6-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N5O/c1-16-7-8-20(33-26(36)17-4-2-6-19(12-17)27(28,29)30)13-22(16)34-24-14-23(18-5-3-10-31-15-18)35-25-21(24)9-11-32-25/h2-15H,1H3,(H,33,36)(H2,32,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEWQRRQMLENPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC3=CC(=NC4=C3C=CN4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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